molecular formula C14H13BrN4O3 B5211079 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1015846-05-5

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5211079
CAS RN: 1015846-05-5
M. Wt: 365.18 g/mol
InChI Key: XISWNARDDXJYOQ-UHFFFAOYSA-N
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Description

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is known for its unique structure and properties that make it a promising candidate for various medical applications.

Mechanism of Action

The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and regulate blood sugar levels. However, further research is needed to fully understand the effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its unique structure and properties that make it a promising candidate for drug development. However, one of the limitations of using this compound is that it is not readily available and requires specialized synthesis methods.

Future Directions

There are several future directions for research on 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One direction is to further study its mechanism of action and the specific enzymes and proteins that it targets. Another direction is to explore its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, research can focus on developing more efficient synthesis methods for this compound.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. Its unique structure and properties make it an attractive candidate for drug development and its potential applications in the treatment of various diseases make it a subject of interest for further research.

Synthesis Methods

The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves several steps. The first step involves the reaction of 4-bromo-1H-pyrazole with formaldehyde to form 4-bromo-1-(hydroxymethyl)pyrazole. The second step involves the reaction of 3-(3,4-dimethoxyphenyl)-1-propen-1-ol with 4-bromo-1-(hydroxymethyl)pyrazole to form this compound.

Scientific Research Applications

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug development. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. Its unique structure and properties make it an attractive candidate for drug development.

properties

IUPAC Name

5-[(4-bromopyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O3/c1-20-11-4-3-9(5-12(11)21-2)14-17-13(22-18-14)8-19-7-10(15)6-16-19/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISWNARDDXJYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=C(C=N3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140779
Record name 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1015846-05-5
Record name 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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